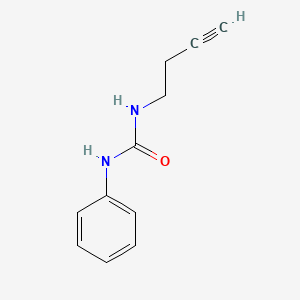

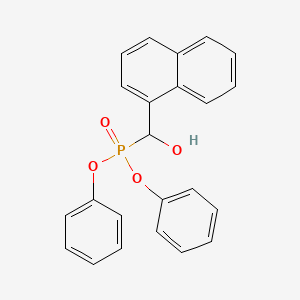

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a gold(I) complex can catalyze the cycloisomerization of a broad range of 2-(iodoethynyl)aryl esters to give 3-iodo-2-acyl benzofurans .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Effects

Neuroprotective and Antioxidant Properties

Benzofuran derivatives, including those structurally similar to N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, have been studied for their neuroprotective and antioxidant activities. For example, a series of novel benzofuran-2-carboxamide derivatives were synthesized and found to exhibit considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed marked anti-excitotoxic effects. These compounds also demonstrated ROS scavenging and antioxidant activities, suggesting their potential in neuroprotection and oxidative stress management (Cho et al., 2015).

Antimicrobial and Antioxidant Studies

Synthesis and Biological Evaluation

Research on benzofuran derivatives extends to their antimicrobial and antioxidant properties. A study synthesized and characterized benzofuran-2-yl(phenyl)methanone derivatives, evaluating their antimicrobial and antioxidant activities. The findings suggest that these compounds possess promising antimicrobial and antioxidant effects, contributing to their potential as leads for the development of new therapeutics (Rashmi et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Inhibition of Enzymatic Activities

The inhibitory effects of benzofuran derivatives on various enzymes have been a subject of interest, particularly in the context of cancer therapy and metabolic disorders. For instance, potent CYP19 (aromatase) inhibitors have been developed from benzofuran derivatives, showing significant in vitro inhibitory activity and selectivity, suggesting their utility in the treatment of hormone-dependent cancers (Saberi et al., 2006).

Potential Antitumor Activities

Antitumor Potential

Benzofuran compounds have also been investigated for their antitumor activities. Novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica demonstrated significant in vitro inhibition of cancer cell growth, indicating their potential as cytostatic agents in cancer treatment (Lee et al., 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Its elimination was fast, and enterohepatic circulation was observed .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

The synthesis of related benzofuran compounds has been shown to be influenced by environmental conditions such as temperature and the presence of certain solvents .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDRMIBPXUKKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate](/img/structure/B2413959.png)

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)